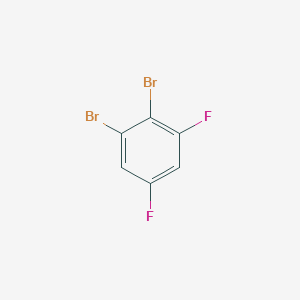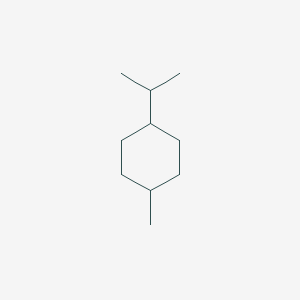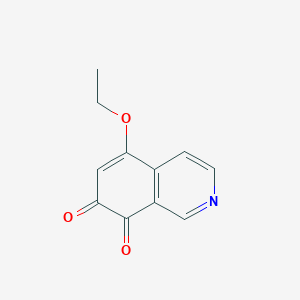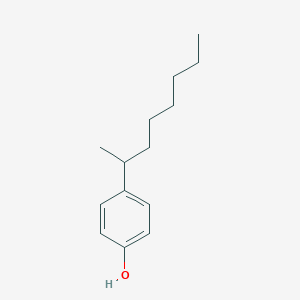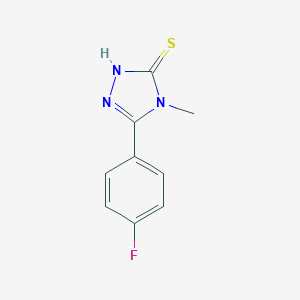
2-methyl-3-(methylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(methylamino)naphthalene-1,4-dione is a chemical compound with the molecular formula C12H11NO2 It is a derivative of naphthoquinone, characterized by the presence of a methyl group and a methylamino group attached to the naphthalenedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(methylamino)naphthalene-1,4-dione typically involves the reaction of 2-methyl-1,4-naphthoquinone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-methyl-3-(methylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
2-methyl-3-(methylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methyl-3-(methylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the methylamino group may interact with specific molecular targets, modulating their activity and contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of a methylamino group, leading to different chemical properties and reactivity.
2-Methyl-1,4-naphthoquinone:
1,4-Naphthalenedione, 2-methyl-3-(methylthio)-: This compound contains a methylthio group, which alters its chemical behavior compared to the methylamino derivative.
Uniqueness
2-methyl-3-(methylamino)naphthalene-1,4-dione is unique due to the presence of both a methyl group and a methylamino group on the naphthoquinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1694-01-5 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-methyl-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3 |
InChI 键 |
WGCISMWFRZYHJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
同义词 |
2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)


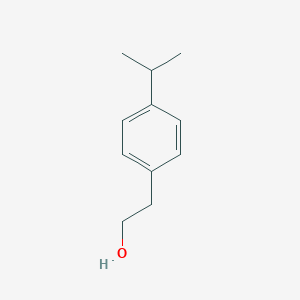
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)


